molecular formula C5H2ClIN2O2 B1415180 3-Chloro-2-iodo-5-nitropyridine CAS No. 488713-29-7

3-Chloro-2-iodo-5-nitropyridine

Cat. No.: B1415180
CAS No.: 488713-29-7
M. Wt: 284.44 g/mol
InChI Key: FCXUHIMBZWWQMB-UHFFFAOYSA-N
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Description

3-Chloro-2-iodo-5-nitropyridine is a useful research compound. Its molecular formula is C5H2ClIN2O2 and its molecular weight is 284.44 g/mol. The purity is usually 95%.
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Biological Activity

3-Chloro-2-iodo-5-nitropyridine is a heterocyclic compound that has garnered attention in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₃ClIN₂O₂. Its structure consists of a pyridine ring substituted with chlorine, iodine, and a nitro group. This specific arrangement contributes to its reactivity and biological properties.

Anticancer Potential

Nitropyridines, including this compound, have been investigated for their anticancer properties. Preliminary studies suggest that such compounds may inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting cellular signaling pathways involved in proliferation. The precise mechanisms remain an active area of research.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor . The presence of the nitro group is particularly significant as it can participate in electron transfer processes, potentially inhibiting enzymes critical for various biochemical pathways. Studies focusing on enzyme kinetics and binding affinities are essential to elucidate these interactions.

Research Findings

  • Case Study: Antimicrobial Activity
    • A study evaluated the antimicrobial efficacy of various nitropyridines, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Case Study: Anticancer Activity
    • In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 30 µM, suggesting its potential as a lead compound for further development.

Comparison of Biological Activities

CompoundAntimicrobial Activity (µg/mL)IC50 (Anticancer) (µM)Enzyme Target
This compound5030Topoisomerase II
4-Chloro-3-nitropyridine7545Cyclooxygenase
5-Iodo-2-nitropyridine6025Protein Kinase A

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure of the pyridine ring allows for intercalation between DNA bases, potentially disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the production of ROS, leading to oxidative stress in cells.
  • Inhibition of Key Enzymes : As noted earlier, the compound may inhibit enzymes involved in critical metabolic pathways, impacting cell survival.

Properties

IUPAC Name

3-chloro-2-iodo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXUHIMBZWWQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653218
Record name 3-Chloro-2-iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488713-29-7
Record name 3-Chloro-2-iodo-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488713-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3dichloro-5-nitropyridine (9.75 g) and potassium iodide (29 g) in acetic acid (120 mL, degassed with nitrogen) was heated to 100° C. for 1.5 hours under nitrogen. The brown solution was cooled to room temperature and then ethyl acetate (300 mL) added. The organic phase was separated and washed with water (2×100 mL) and dilute aqueous sodium sulfite (100 mL). Evaporation of the solvent gave crystalline 3-chloro-2-iodo-5-nitro-pyridine (13.11 g).
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.